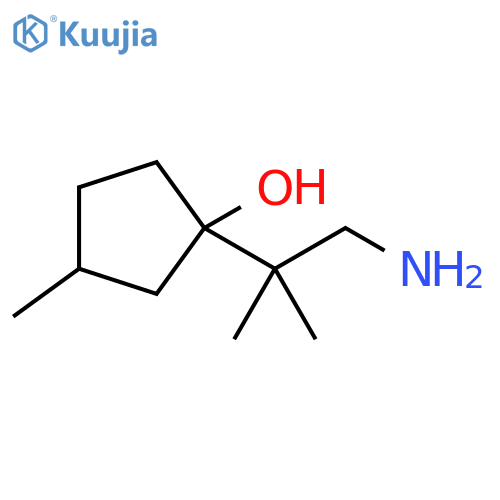

Cas no 1522828-72-3 (Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl-)

Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl-

- 1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol

-

- インチ: 1S/C10H21NO/c1-8-4-5-10(12,6-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3

- InChIKey: GBBPOKUNXFHWEK-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)(C)CN)(O)CCC(C)C1

Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-682527-10.0g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 10.0g |

$3929.0 | 2023-03-11 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062552-1g |

1-(1-Amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 95% | 1g |

¥4494.0 | 2024-04-18 | |

| Enamine | EN300-682527-0.25g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 0.25g |

$840.0 | 2023-03-11 | ||

| Enamine | EN300-682527-0.1g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 0.1g |

$804.0 | 2023-03-11 | ||

| Enamine | EN300-682527-0.5g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 0.5g |

$877.0 | 2023-03-11 | ||

| Enamine | EN300-682527-0.05g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 0.05g |

$768.0 | 2023-03-11 | ||

| Enamine | EN300-682527-2.5g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 2.5g |

$1791.0 | 2023-03-11 | ||

| Enamine | EN300-682527-5.0g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 5.0g |

$2650.0 | 2023-03-11 | ||

| Enamine | EN300-682527-1.0g |

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclopentan-1-ol |

1522828-72-3 | 1g |

$0.0 | 2023-06-07 |

Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- 関連文献

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl-に関する追加情報

CAS No. 1522828-72-3: Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl-

Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- (CAS No. 1522828-72-3) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis and material science. This compound is characterized by its cyclopentane ring with a hydroxyl group at position 1 and a substituent at position 3, which includes a dimethylamino group and a methyl group. The combination of these functional groups makes it highly reactive and suitable for various applications in both academic research and industrial settings.

Recent studies have highlighted the potential of Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- as an intermediate in the synthesis of complex molecules. Researchers have explored its role in the construction of bioactive compounds, particularly in the development of novel pharmaceutical agents. The compound's ability to undergo multiple types of reactions, such as nucleophilic substitutions and condensations, has made it a valuable building block in organic chemistry.

In terms of synthesis, the compound can be prepared through various methods, including alkylation, oxidation, and reduction reactions. One notable approach involves the use of cyclopentanone as a starting material, followed by selective reduction to yield the corresponding alcohol. The presence of the dimethylamino group allows for additional functionalization, enabling the formation of diverse derivatives with tailored properties.

The latest research on Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- has focused on its applications in drug discovery. For instance, studies have demonstrated its potential as a precursor for anti-inflammatory agents and antioxidants due to its ability to modulate cellular responses under oxidative stress conditions. Furthermore, its role in the synthesis of chiral compounds has been explored, leveraging its asymmetric carbon centers to produce enantiomerically enriched products.

From an environmental perspective, the compound's biodegradability and toxicity profile have been assessed in recent environmental impact studies. These studies suggest that under controlled conditions, Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl- exhibits low toxicity to aquatic organisms and can be effectively degraded by microbial communities under aerobic conditions.

In conclusion, CAS No. 1522828-72-3 represents a significant advancement in organic chemistry due to its unique structure and wide-ranging applications. Its role as an intermediate in drug development and material science continues to be explored by researchers worldwide.

1522828-72-3 (Cyclopentanol, 1-(2-amino-1,1-dimethylethyl)-3-methyl-) 関連製品

- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)

- 1895551-25-3(O-2-(1H-indazol-7-yl)ethylhydroxylamine)

- 208516-15-8(t-Butyl 4-boronobenzenesulfonamide)

- 2097959-89-0((6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine)

- 2877663-10-8(4-[4-(But-2-yn-1-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine)

- 2090168-50-4(Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

- 1177354-75-4(6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride)

- 335030-25-6(N,1-Dimethyl-1H-indazole-3-carboxamide)

- 1246088-50-5(5-Bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)

- 1250088-17-5(2-Amino-4-ethylcyclohexan-1-one)